1-Allyl-4-fluorobenzene

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1-Allyl-4-fluorobenzene (CAS 1737-16-2, molecular formula C9H9F, molecular weight 136.17 g/mol) is a para-fluoro-substituted allylbenzene derivative. It exists as a liquid at room temperature with a refractive index (n20/D) of 1.494 and a density of 1.009 g/mL at 25°C.

Molecular Formula C9H9F
Molecular Weight 136.17 g/mol
CAS No. 1737-16-2
Cat. No. B154274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Allyl-4-fluorobenzene
CAS1737-16-2
Molecular FormulaC9H9F
Molecular Weight136.17 g/mol
Structural Identifiers
SMILESC=CCC1=CC=C(C=C1)F
InChIInChI=1S/C9H9F/c1-2-3-8-4-6-9(10)7-5-8/h2,4-7H,1,3H2
InChIKeyNYFIDHXRJSCAOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Allyl-4-fluorobenzene (CAS 1737-16-2): Technical Specification and Procurement Guide for Researchers and Industrial Formulators


1-Allyl-4-fluorobenzene (CAS 1737-16-2, molecular formula C9H9F, molecular weight 136.17 g/mol) is a para-fluoro-substituted allylbenzene derivative [1]. It exists as a liquid at room temperature with a refractive index (n20/D) of 1.494 and a density of 1.009 g/mL at 25°C . The compound is characterized by a boiling point of 163.7°C at 760 mmHg, a flash point of 43.3°C, and is classified as a flammable liquid (H226) with acute oral toxicity (H302) and eye damage hazards (H318) . Commercial availability typically ranges from 95% to 97% purity .

Why 1-Allyl-4-fluorobenzene Cannot Be Substituted by Allylbenzene or 4-Fluorostyrene Without Compromising Experimental Outcomes


Procurement decisions for aromatic alkenes require precise selection based on substitution pattern and side-chain geometry, as seemingly similar compounds exhibit distinct physicochemical properties and reactivity. Allylbenzene (C9H10) lacks the electron-withdrawing fluorine atom, resulting in a lower boiling point (157.3°C) and density (0.9 g/cm³) , while 4-fluorostyrene (C8H7F) possesses a vinyl rather than an allyl side chain, conferring a higher refractive index (1.514–1.516) and a significantly lower boiling point (145–148°C) [1]. The para-fluoro substitution on 1-allyl-4-fluorobenzene uniquely modulates the electron density of the aromatic ring, a property exploited in catalysis to achieve remote C–F bond activation [2] and in polymer chemistry to tune π–π stacking interactions in copolymers [3]. Substituting one of these compounds for another without rigorous re-optimization will alter reaction kinetics, solubility parameters, spectroscopic signatures, and product distributions.

Quantitative Differentiation Evidence for 1-Allyl-4-fluorobenzene Versus Key Analogs and Isomers


Density and Boiling Point: 1-Allyl-4-fluorobenzene Offers Distinct Physical Handles Compared to Allylbenzene and 4-Fluorostyrene

The density of 1-allyl-4-fluorobenzene (1.009 g/mL at 25°C) is approximately 12% higher than that of allylbenzene (0.9 g/mL) and slightly lower than that of 4-fluorostyrene (1.024 g/mL) [1], reflecting the combined effects of fluorine substitution and alkene chain length. Similarly, its boiling point (163.7°C) is 6.4°C higher than that of allylbenzene (157.3°C) and 15.7–18.7°C higher than that of 4-fluorostyrene (145–148°C) [1]. These differences are crucial for separation and purification strategies.

Physical Chemistry Process Engineering Quality Control

Catalytic Isomerization Efficiency: 1-Allyl-4-fluorobenzene Serves as a Benchmark Substrate for Mn-Catalyzed Transposition with 94% NMR Yield

In a manganese-catalyzed isomerization reaction, 1-allyl-4-fluorobenzene was quantitatively converted to the corresponding (E)-propenyl isomer with a 94% NMR yield after 10 hours at 25°C using 2.5 mol% catalyst loading in THF-d8 [1]. While this study focuses on reaction optimization rather than a direct substrate comparison, the high yield achieved under mild conditions establishes 1-allyl-4-fluorobenzene as a highly responsive and reliable substrate for evaluating catalytic transposition methodologies involving allylbenzenes.

Catalysis Organic Synthesis Methodology

Reactivity in Relay Ring-Closing Metathesis (RRCM): A 2-Allyl-4-fluorophenyl Auxiliary Increases RCM Yield

In the total synthesis of (+)-didemniserinolipid B, a novel 2-allyl-4-fluorophenyl auxiliary was developed and employed for relay ring-closing metathesis (RRCM) [1]. This specific substitution pattern on the aromatic ring, featuring an allyl group ortho to fluorine, was demonstrated to increase the yield of the RCM step [1]. The study provides a direct example of how the strategic placement of fluorine and allyl groups on the aromatic ring, a key structural feature of the target compound's isomer, can significantly improve the efficiency of a synthetically critical transformation.

Organic Synthesis Total Synthesis Methodology

Remote C–F Bond Activation via Tandem Isomerization: A Unique Reactivity Pathway Accessible with 1-(4-Fluorophenyl)prop-2-en-1-ol

The ruthenium complex Ru(PPh3)3(CO)(H)2 catalyzes a tandem isomerization and nucleophilic aromatic substitution of 1-(4-fluorophenyl)prop-2-en-1-ol, a derivative of 1-allyl-4-fluorobenzene [1]. This reaction proceeds via remote electronic activation of the C–F bond, converting the starting material into the corresponding para-amino ketone or para-phenolic substituted ketone [1]. This distinct pathway, involving the isomerization of the allylic alcohol followed by nucleophilic attack on the activated fluoroarene, is a class-level property enabled by the specific combination of an allylic alcohol and a para-fluoro substituent on the aromatic ring.

Catalysis C–F Activation Organic Synthesis

Validated Application Scenarios for 1-Allyl-4-fluorobenzene Based on Demonstrated Chemical Performance


Substrate for Evaluating and Benchmarking Alkene Isomerization Catalysts

1-Allyl-4-fluorobenzene is a well-behaved substrate for developing new catalytic methods for alkene transposition. Its high conversion yield (94% NMR yield to the (E)-propenyl isomer under Mn catalysis [1]) makes it an excellent benchmark for comparing catalyst activity and selectivity in allylbenzene isomerization reactions [2].

Synthesis of Fluorinated Propenylbenzene Derivatives for Advanced Materials

The compound serves as a direct precursor to 1-fluoro-4-(prop-1-en-1-yl)benzene via catalytic isomerization [1]. This propenyl derivative is a valuable building block for synthesizing more complex fluorinated materials, as demonstrated by its use in generating (E)-(2-arylvinyl)boronates through isomerization/cross-metathesis sequences [2]. The resulting boronates are key intermediates in cross-coupling reactions for materials science and pharmaceutical research.

Mechanistic Probe in Catalytic Cycle Elucidation via NMR Spectroscopy

The para-fluoro substituent serves as a sensitive NMR handle for real-time reaction monitoring. The compound has been employed as a substrate to detect π-allyl-Pd(II) resting states during acetoxylation reactions using in situ NMR techniques [1], providing direct insight into catalytic mechanisms. This makes it a valuable tool for researchers optimizing palladium-catalyzed oxidation processes.

Fundamental Study of Remote C–F Bond Activation Mechanisms

Derivatives of 1-allyl-4-fluorobenzene, such as 1-(4-fluorophenyl)prop-2-en-1-ol, undergo a unique tandem isomerization/nucleophilic aromatic substitution catalyzed by ruthenium [1]. This reaction represents a distinct class of remote C–F bond activation, offering a pathway to synthesize para-substituted aromatic ketones. The study of this process provides fundamental insights into activating strong C–F bonds in a controlled manner, which is relevant to the development of new defluorination and functionalization strategies.

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